N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that belongs to the class of triazolo-pyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The unique structure of this compound, which includes a quinoxaline moiety, contributes to its wide range of applications in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
Similar compounds, such as other triazolo[4,3-a]pyrazine derivatives, have been found to exhibit antibacterial activities against both gram-positive staphylococcus aureus and gram-negative escherichia coli strains . Therefore, it is possible that N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide may also target bacterial cells.
Mode of Action
Similar compounds have shown antibacterial activities , suggesting that this compound may interact with bacterial cells, leading to their inhibition or death.
Biochemical Pathways
Given the potential antibacterial activity of this compound , it may interfere with essential biochemical pathways in bacterial cells, leading to their inhibition or death.
Result of Action
Similar compounds have shown antibacterial activities , suggesting that this compound may lead to the inhibition or death of bacterial cells.
Preparation Methods
The synthesis of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps, starting with the preparation of the triazolo-pyrazine core. One common method involves the reaction of 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like xylene . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide undergoes various chemical reactions, including:
Scientific Research Applications
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide has several scientific research applications:
Antimicrobial Activity: It has shown promising results against various bacterial and fungal strains.
Antiviral Activity: The compound exhibits antiviral properties, making it a potential candidate for the development of antiviral drugs.
Anticancer Research: Due to its ability to inhibit certain cancer cell lines, it is being studied for its potential use in cancer therapy.
Pharmaceutical Development: Its unique structure and biological activities make it a valuable compound in the development of new pharmaceuticals.
Comparison with Similar Compounds
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-2-carboxamide can be compared with other triazolo-pyrazine derivatives such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Exhibits similar biological activities but may differ in its specific targets and potency.
Pyrimido-quinoxaline: Another related compound with potential antiviral and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features and the combination of the triazolo-pyrazine and quinoxaline moieties, which contribute to its broad spectrum of biological activities .
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O2/c1-2-26-17-15-23-22-14(24(15)8-7-18-17)10-20-16(25)13-9-19-11-5-3-4-6-12(11)21-13/h3-9H,2,10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWNYFMFEBBSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.